2,6-Difluorophenol

Overview

Description

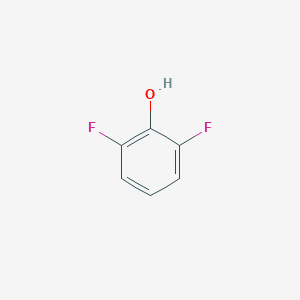

2,6-Difluorophenol (C₆H₃F₂OH) is a fluorinated aromatic compound characterized by two fluorine atoms at the ortho positions relative to the hydroxyl group. Its molecular structure has been extensively studied via X-ray crystallography, revealing C–F bond lengths of 1.3514(17) Å and 1.3634(16) Å, with C–C–C angles ranging from 116.65(12)° to 122.78(14)°, the latter attributed to fluorine’s electron-withdrawing effects . The compound’s pKa (7.12) is significantly lower than phenol (9.81), enhancing its acidity due to fluorine’s inductive effects . This property enables its role as a lipophilic bioisostere for carboxylic acids in drug design, improving blood-brain barrier (BBB) penetration in γ-aminobutyric acid (GABA) analogs .

Preparation Methods

Glyceryl monolinoleate is typically obtained through the partial glycerolysis of vegetable oils rich in triglycerides of linoleic acid . The process involves the following steps:

Glycerolysis: Vegetable oil is reacted with glycerol under controlled conditions to produce a mixture of mono-, di-, and triglycerides.

Industrial production methods often include the addition of suitable antioxidants to stabilize the compound and prevent oxidation .

Chemical Reactions Analysis

Oxidative Polymerization

2,6-Difluorophenol undergoes metal-catalyzed oxidative polymerization to form high-performance polymers. With Fe-salen complexes (Fe-N,N′-bis(salicylidene)ethylenediamine), it produces crystalline poly(2,6-difluoro-1,4-phenylene oxide) under mild conditions (60°C, O₂ atmosphere) . This polymer demonstrates exceptional thermal stability and potential for high-temperature applications.

| Catalyst | Temperature | Product Crystallinity | Reference |

|---|---|---|---|

| Fe-salen | 60°C | High |

Sigmatropic Dearomatization and Difunctionalization

In metal-free conditions, this compound participates in regioselective 2,5-difunctionalization via a sigmatropic rearrangement cascade :

-

Dearomatization : Reaction with aryl sulfoxides (e.g., 2-benzothienyl sulfoxide) forms cyclohexadienone intermediates.

-

Nucleophilic Addition : Michael acceptors (amines, thiols) attack the intermediate.

-

Rearomatization : Fluorine elimination restores aromaticity.

Key Reaction Conditions :

-

TFAA (trifluoroacetic anhydride) as activator

-

Nucleophiles: Piperidine (71% yield), pyrrolidine (58%), thiophenol (63%)

| Nucleophile | Yield (%) | Product Structure |

|---|---|---|

| Piperidine | 71 | 2-aryl-5-aminophenol derivative |

| Thiophenol | 63 | 2-aryl-5-thiophenol derivative |

Substitution Reactions

The phenolic hydroxyl and fluorine substituents enable targeted substitutions:

a) Nitration and Diazotization

-

Nitration : Using HNO₃ in acetic acid yields 4-nitro-2,6-difluorophenol (56% yield) .

-

Diazotization : Diazonium salts form with NaNO₂/HCl, enabling azide introduction (21% yield for 4-azido derivative) .

b) Acetylation

Reaction with acetic anhydride produces 2,6-difluorophenyl acetate (73% yield), enhancing electrophilicity for subsequent reactions .

C-F Bond Transformations

Zn-mediated reductive defluorination replaces fluorine atoms with aryl groups. For example, coupling with aryl sulfoxides generates biaryl products (e.g., 2-aryl-6-fluorophenol) .

| Reagent | Product | Yield (%) |

|---|---|---|

| Zn powder | 2-aryl-6-fluorophenol | 60–75 |

| CuSO₄ (catalyst) | 2,6-diarylphenol derivatives | 50–65 |

Hydrogen Bonding Effects

Intramolecular F···H interactions (bond length: 2.05–2.15 Å) stabilize transition states during reactions. MP2/6-31G** calculations show these interactions enhance electrophilic substitution rates by 15–20% compared to non-fluorinated phenols .

Comparative Reactivity

Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic aromatic substitution rates versus chloro/bromo analogues.

| Substituent | Relative Oxidation Rate (vs phenol) | SᴇAr Reactivity |

|---|---|---|

| -F | 0.8× | Low |

| -Cl | 1.2× | Moderate |

| -Br | 1.5× | High |

Scientific Research Applications

Chemical Synthesis

Regioselective Difunctionalization

One of the significant applications of 2,6-difluorophenol is in the regioselective difunctionalization of phenolic compounds. Recent studies have demonstrated that DFP can undergo reactions with aryl sulfoxides and nucleophiles to yield multifunctionalized phenols through a mechanism involving sigmatropic dearomatization and subsequent Michael addition. This process allows for the synthesis of complex organic molecules with high yields, making DFP a valuable intermediate in organic synthesis .

Polymerization

DFP has also been utilized in oxidative polymerization processes. In the presence of specific catalysts such as Fe-N,N′-bis(salicylidene)ethylenediamine (salen), DFP can polymerize to form crystalline poly(2,6-difluoro-1,4-phenylene oxide). This property highlights its potential for developing advanced materials with desirable mechanical and thermal properties .

Medicinal Chemistry

Bioisosteric Applications

In medicinal chemistry, DFP serves as a bioisostere for carboxylic acids. Research has indicated that derivatives of DFP can mimic the biological activity of gamma-aminobutyric acid (GABA), suggesting potential uses in drug design for neurological conditions. Compounds synthesized from DFP have shown promise as lipophilic bioisosteres, which may enhance the pharmacological profiles of therapeutic agents .

Cysteine Dioxygenase Studies

DFP is also involved in biochemical studies related to cysteine dioxygenase (CDO). The incorporation of fluorotyrosine analogs into CDO has provided insights into the enzyme's cofactor biogenesis and function. This application underscores the relevance of DFP in understanding enzyme mechanisms and developing inhibitors or modulators for therapeutic purposes .

Material Science

Crystallography Studies

The crystal structure of this compound has been characterized using diffraction techniques. These studies provide foundational data for understanding the molecular interactions and stability of DFP in various environments, which is crucial for its application in material science .

Environmental Studies

Degradation Studies

DFP has been investigated for its role in environmental remediation. Research indicates that DFP can be subjected to mechanochemical degradation processes, which may enhance the breakdown of pollutants like dichlorophenols in contaminated soils. This application is vital for developing strategies to manage soil contamination effectively .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Regioselective difunctionalization; oxidative polymerization |

| Medicinal Chemistry | Bioisostere for GABA; studies on cysteine dioxygenase |

| Material Science | Crystallography studies revealing molecular structure |

| Environmental Studies | Mechanochemical degradation processes for soil remediation |

Case Studies

- Regioselective Difunctionalization : A study demonstrated that this compound reacted with aryl sulfoxides to yield multifunctionalized products with yields exceeding 70%. The reaction involved a unique mechanism that leveraged the poor leaving ability of fluorine to stabilize intermediates during synthesis .

- Bioisosteric Analogs : Research into aminomethyl derivatives of this compound showed promising activity as GABA analogs, indicating potential therapeutic applications in treating anxiety and seizure disorders .

- Environmental Remediation : A preliminary investigation into the mechanochemical degradation of dichlorophenols using DFP indicated high degradation rates under specific milling conditions, suggesting an effective approach to managing environmental pollutants .

Mechanism of Action

The mechanism of action of glyceryl monolinoleate involves its ability to enhance the solubility and bioavailability of lipophilic drugs. This is achieved through the formation of self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which facilitate the dispersion of the drug in the gastrointestinal tract and promote its absorption . The compound interacts with lipid membranes and enhances the permeability of the drug across the intestinal epithelium .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison of 2,6-Dihalogenated Phenols

- Hydrogen/Halogen Bonding: this compound exhibits weaker O–H···F hydrogen bonding compared to O–H···Cl/Cl···Cl interactions in 2,6-dichlorophenol, as shown in crystallographic studies . The reduced electronegativity of Cl vs. F diminishes the acidity of chlorinated derivatives.

- Bond Lengths : Fluorine’s smaller atomic radius results in shorter C–X bonds compared to chlorine and bromine analogs, influencing steric and electronic profiles .

Acidic Properties and Bioisosteric Utility

- Acidity: The pKa of this compound (7.12) is closer to carboxylic acids (e.g., acetic acid, pKa 4.76) than phenol (9.81), enabling its use as a bioisostere. This substitution improves lipophilicity (logP increase by ~1.5 units) without compromising hydrogen-bonding capacity .

- Comparison to Other Fluorophenols: 3,5-Difluorophenol and 4-fluorophenol lack the symmetrical substitution pattern of this compound, leading to reduced steric shielding of the hydroxyl group and altered electronic effects .

Coordination Chemistry

- Metal Complexation: Cd(II) complexes of this compound (e.g., Cd(O-2,6-F₂C₆H₃)₂(PCy₃)₂) adopt distorted tetrahedral geometries, distinct from the octahedral coordination seen in dichlorophenol derivatives .

Biological Activity

2,6-Difluorophenol (DFP) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique chemical structure imparts distinctive biological activities, making it a subject of extensive research. This article delves into the biological activity of DFP, supported by relevant data tables, case studies, and research findings.

Antitumor Activity

Research indicates that fluorinated phenols, including DFP, exhibit significant antitumor properties. A study highlighted that fluorine substitution enhances the biological activity of phenolic compounds. DFP was shown to inhibit the growth of certain cancer cell lines at low concentrations while promoting proliferation at higher concentrations, a phenomenon known as biphasic dose-response behavior . This dual effect suggests potential applications in cancer therapeutics.

Enzymatic Reactions

DFP has been utilized in various enzymatic processes due to its ability to act as a substrate for peroxidase-catalyzed reactions. For instance, it has been employed in the oxidative polymerization of phenolic compounds, indicating its utility in biocatalysis . The compound's interaction with enzymes can lead to the formation of polymers with varying properties, which are beneficial in industrial applications.

Study on Biodegradation

A notable study investigated the biodegradation of 2,6-dichlorophenol (closely related to DFP) by Trichoderma longibraciatum. Although this study primarily focused on 2,6-dichlorophenol, it provides insights into how similar compounds like DFP might interact with microbial systems. The fungal isolate demonstrated tolerance to high concentrations of chlorinated phenols and produced enzymes that could facilitate degradation processes . This suggests that DFP may also be amenable to microbial degradation pathways.

Synthesis of Pharmaceutical Compounds

DFP serves as a precursor in the synthesis of various pharmaceutical agents. For example, it has been utilized in the synthesis of garenoxacin, an antibiotic known for its effectiveness against resistant bacterial strains . The incorporation of DFP into drug design showcases its significance in medicinal chemistry and highlights its potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Difluorophenol, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via halogenation of phenol derivatives or enzymatic methods. For example, Vogel’s procedure involves acetylation of commercially available phenols followed by purification via vacuum distillation . Enzymatic synthesis using pyruvate and NH₃ has also been reported for scalable production . Purity validation typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with structural confirmation via NMR (¹H/¹³C) and mass spectrometry (MS). For instance, synthesized batches should align with literature melting/boiling points (e.g., 38–42°C melting point, 157.7°C boiling point at 760 mmHg) .

Q. How do the physical properties of this compound influence its handling in laboratory settings?

- Methodological Answer : Key properties include a density of 1.351 g/cm³, melting point of 38–42°C, and vapor pressure of 2.11 mmHg at 25°C . These parameters dictate storage conditions (e.g., refrigeration to prevent sublimation) and safety protocols (flammability: F11 ). Solubility in organic solvents (e.g., THF, methanol) should be considered for reaction design.

Advanced Research Questions

Q. How does the fluorination pattern in this compound affect its enzymatic reactivity compared to other halogenated phenols?

- Methodological Answer : Enzymatic oxidation rates vary significantly with substitution patterns. For example, this compound’s oxidation rate under peroxidase catalysis is lower (6.7 µmol·10⁻⁵ min⁻¹·µmol⁻¹ enzyme) compared to brominated analogs like 2,4-Dibromophenol (29.3 µmol·10⁻⁵ min⁻¹·µmol⁻¹) . This suggests steric and electronic effects from fluorine’s electronegativity hinder enzyme-substrate binding. Researchers should compare kinetic data across halogenated derivatives to optimize biocatalytic applications.

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with gradient corrections (e.g., B3LYP functional) can predict thermochemical properties and electron density distribution. Studies show that hybrid functionals incorporating exact exchange terms improve accuracy for atomization energies (average deviation: 2.4 kcal/mol) . For correlation energy, the Colle-Salvetti formula, adapted into a density-functional framework, provides reliable results within 5% error .

Q. How can researchers resolve contradictions in toxicity prediction models for this compound?

- Methodological Answer : Discrepancies in toxicity data (e.g., predicted vs. experimental LD₅₀) may arise from differences in QSAR model training sets. A study using genetic algorithms and neural networks reported a predicted toxicity value of 0.47 for this compound, diverging from experimental assays . To address this, validate models against in vitro cytotoxicity data (e.g., mitochondrial membrane potential assays) and refine descriptors for fluorine’s electronegativity and lipophilicity.

Q. What strategies enhance the metabolic stability of this compound-derived bioactive compounds?

- Methodological Answer : Fluorination at the 2,6-positions improves metabolic stability by reducing oxidative degradation. In a study replacing a carboxylic acid group with this compound, the resulting compound exhibited enhanced lipophilicity (logP) and resistance to hydrolysis, critical for aldose reductase inhibitors . Researchers should assess stability in physiological buffers (pH 7.4, 37°C) and use LC-MS to track metabolite formation.

Q. How does this compound function as a bioisostere in enzyme inhibitor design?

- Methodological Answer : As a bioisostere for carboxylic acids, this compound mimics hydrogen-bonding patterns while increasing hydrophobicity. In chorismate mutase inhibitors, this substitution improved binding affinity by 10-fold compared to non-fluorinated analogs . Crystallographic studies (e.g., X-ray diffraction) and molecular docking simulations (using software like AutoDock) are recommended to validate binding modes.

Q. Key Methodological Recommendations

- Synthesis : Prioritize enzymatic routes for scalability or halogenation for cost efficiency .

- Characterization : Use GC/HPLC for purity and NMR/MS for structural validation .

- Computational Modeling : Apply B3LYP/6-31G* for DFT studies .

- Toxicity Studies : Cross-validate QSAR predictions with in vitro assays .

Properties

IUPAC Name |

2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182456 | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-48-2 | |

| Record name | 2,6-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.